molecular formula C25H12BrNO4S B4796583 2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 5302-32-9

2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B4796583
CAS No.: 5302-32-9
M. Wt: 502.3 g/mol
InChI Key: FFWSQVJDXHODKL-UHFFFAOYSA-N
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Description

2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one, also known as BTBC, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of heterocyclic compounds and has a complex molecular structure. BTBC has been found to exhibit various biological activities, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival. This compound has also been found to inhibit the activity of the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines. This compound has also been found to modulate the expression of various genes involved in the regulation of cellular processes. In addition, this compound has been found to exhibit low toxicity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits low toxicity, making it safe for use in cell culture and animal studies. However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.

Future Directions

There are several future directions for the study of 2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one. Further research is needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. This compound can be further modified to improve its potency and selectivity. In addition, this compound can be used as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and viral infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It exhibits various biological activities and has potential therapeutic applications. The synthesis of this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but its efficacy and safety in humans are yet to be determined. Further research is needed to elucidate its mechanism of action and to determine its potential for drug development.

Scientific Research Applications

2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. This compound has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.

Properties

IUPAC Name

2-[2-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12BrNO4S/c26-15-6-8-21-14(9-15)10-19(25(29)30-21)23-27-20(12-32-23)18-11-17-16-4-2-1-3-13(16)5-7-22(17)31-24(18)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWSQVJDXHODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC6=C(C=CC(=C6)Br)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366883
Record name 2-[2-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5302-32-9
Record name 2-[2-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
Reactant of Route 2
2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
Reactant of Route 3
2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
Reactant of Route 4
Reactant of Route 4
2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
Reactant of Route 5
2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
Reactant of Route 6
2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one

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